
6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DQP and has been synthesized through various methods. In
作用機序
The mechanism of action of DQP is not fully understood. However, studies have suggested that DQP may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, DQP has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. DQP has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that DQP has various biochemical and physiological effects. In vitro studies have demonstrated that DQP exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DQP has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, DQP has been shown to inhibit the replication of HIV in vitro.
実験室実験の利点と制限
DQP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DQP is also stable under normal laboratory conditions. However, there are limitations to using DQP in lab experiments. For example, DQP is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of DQP is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on DQP. One area of interest is the development of DQP as a potential drug candidate for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of DQP and to identify potential targets for drug development. In addition, studies are needed to investigate the safety and efficacy of DQP in animal models and clinical trials. Another area of interest is the development of DQP-based materials for use in electronic devices and other applications. Further studies are needed to investigate the properties of DQP-based materials and their potential applications.
合成法
The synthesis of DQP has been achieved through various methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 3,4-dihydroquinoline-2-carbaldehyde. Another method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 3,4-dihydroquinoline-2-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride.
科学的研究の応用
DQP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, DQP has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In pharmaceuticals, DQP has been studied as a potential drug candidate for the treatment of cancer, HIV, and other diseases. In materials science, DQP has been investigated for its potential use in the development of organic semiconductors.
特性
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-17-13(10-15(20)18(2)16(17)21)11-19-9-5-7-12-6-3-4-8-14(12)19/h3-4,6,8,10H,5,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFSJIITJXFAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)
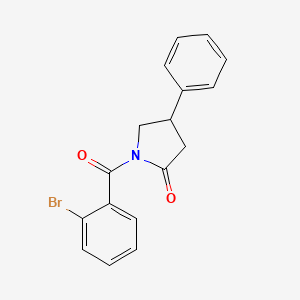

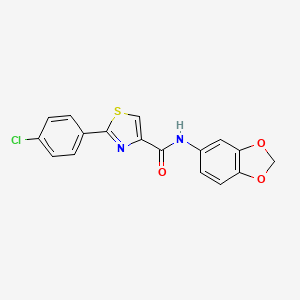
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)
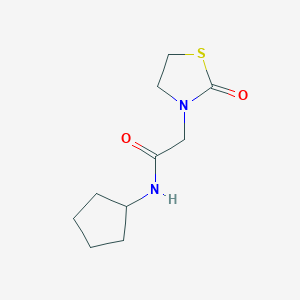
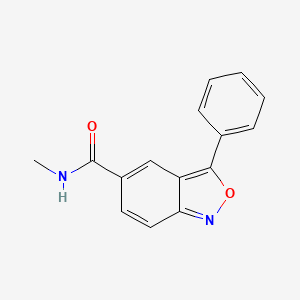
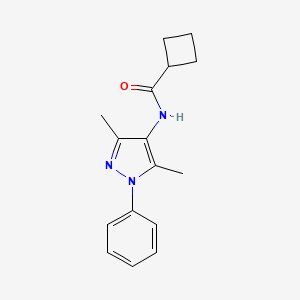
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)

![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)
![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide](/img/structure/B7456967.png)
![2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456974.png)
![5,6-Dimethyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7456979.png)